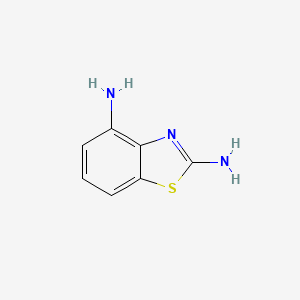

1,3-Benzothiazole-2,4-diamine

描述

Historical Perspective of Benzothiazole (B30560) Chemistry in Academic Research

The journey of benzothiazole chemistry began in the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles, such as 2-chloro- and 2-phenylbenzothiazoles. chemicalbook.com This was followed by his observation in 1887 of 2-anilinobenzothiazole formation. researchgate.net A significant milestone occurred in the early 1900s when Hugerschoff synthesized 2-aminobenzothiazole (B30445) by cyclizing an arylthiourea with liquid bromine in chloroform. researchgate.net Another key early synthesis was the Jacobson cyclization, which involved heating azobenzene (B91143) with carbon disulfide. researchgate.net

The discovery of the vulcanization accelerating properties of 2-sulfanylbenzothiazoles in 1921 marked a pivotal moment, expanding the application of benzothiazoles beyond the academic laboratory and into industrial processes. chemicalbook.com The parent compound, benzothiazole, was first isolated from a natural source, American cranberries, in 1967. chemicalbook.com These foundational discoveries laid the groundwork for the extensive exploration of benzothiazole synthesis and its derivatives. researchgate.netijper.org Common synthetic routes that emerged include the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, and acyl chlorides. chemicalbook.comresearchgate.netmdpi.com

Significance of the Benzothiazole Scaffold as a Privileged Structure in Chemical Biology and Materials Science

The benzothiazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.govijbpas.comresearchgate.net This designation stems from its ability to bind to a diverse range of biological targets with high affinity, making it a versatile building block for the development of therapeutic agents. nih.govijbpas.com The structural rigidity and the presence of electron-rich nitrogen and sulfur heteroatoms contribute to its favorable interactions with biological macromolecules. ijbpas.com

In Chemical Biology , benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govnih.govpcbiochemres.com These include:

Anticancer nih.govscholarsportal.info

Antifungal nih.gov

Antibacterial nih.gov

Antiviral mdpi.com

Anti-inflammatory ijbpas.com

Anticonvulsant mdpi.com

Antitubercular nih.gov

Antidiabetic ijbpas.com

The development of benzothiazole-based compounds as DNA gyrase inhibitors and EGFR inhibitors highlights their importance in targeting specific enzymes and receptors in disease pathways. nih.govrsc.org

In Materials Science , the unique electronic and optical properties of the benzothiazole scaffold have led to its use in various applications. ijbpas.comrsc.orgontosight.ai These include:

Dyes and Pigments: The conjugated system of benzothiazoles allows them to absorb light in the visible spectrum, making them suitable for use as dyes. ontosight.aiatbuftejoste.com.ng

Fluorescent Materials: Many benzothiazole derivatives exhibit strong fluorescence, leading to their application as fluorescent markers and in imaging reagents. mdpi.comijbpas.com

Organic Electronics: The electron-transporting capabilities of the benzothiazole core have been exploited in the development of materials for electroluminescent devices and perovskite solar cells. ijbpas.comrsc.org

The following table summarizes the diverse applications of the benzothiazole scaffold:

| Field | Application |

| Chemical Biology | Anticancer, Antifungal, Antibacterial, Antiviral Agents |

| Materials Science | Dyes, Fluorescent Markers, Organic Electronics |

Current Research Landscape of 1,3-Benzothiazole-2,4-diamine and its Derivatives

While the broader benzothiazole family has been extensively studied, research specifically focusing on this compound and its derivatives is an emerging area. Recent studies have begun to explore the potential of this particular substitution pattern.

One notable area of research involves the use of 1,3-Benzothiazole-2,5-diamine (an isomer of the subject compound) supported on nanocellulose as a recyclable nanocatalyst for the synthesis of 1,2,4-triazole (B32235) derivatives. tandfonline.com This highlights the potential of diamino-benzothiazoles in catalysis. The synthesis of such catalysts involves supporting the benzothiazole diamine on a nanostructure, which can then be used in multi-component reactions. tandfonline.com

Furthermore, research into benzothiazole-2,6-diamine scaffolds has led to the discovery of potent inhibitors of DNA gyrase and topoisomerase IV, which are crucial bacterial enzymes. nih.gov This suggests that the diamino substitution pattern on the benzothiazole ring is a promising avenue for the development of new antibacterial agents. nih.gov The general synthetic approach for some substituted benzothiazoles involves reacting a substituted aniline (B41778) with potassium thiocyanate (B1210189) to form an N-substituted-benzothiazol-2-yl)amine, which can be further modified. ijrpc.com

The table below outlines some recent research directions for diamino-benzothiazole derivatives:

| Derivative | Research Focus | Potential Application |

| 1,3-Benzothiazole-2,5-diamine on nanocellulose | Recyclable nanocatalyst for 1,2,4-triazole synthesis | Green Chemistry, Catalysis |

| Benzothiazole-2,6-diamine scaffold | Inhibition of bacterial DNA gyrase and topoisomerase IV | Antibacterial Agents |

| N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Antimicrobial activity | Antibacterial Agents |

The ongoing investigation into this compound and its related diamino derivatives is poised to uncover new applications and further solidify the importance of the benzothiazole scaffold in both chemical biology and materials science.

Structure

3D Structure

属性

IUPAC Name |

1,3-benzothiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRMJWGBGBDNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Benzothiazole 2,4 Diamine and Derivatives

Classical and Modern Synthetic Routes to the Benzothiazole (B30560) Core

The construction of the benzothiazole nucleus has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. These methods primarily revolve around the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Cyclization Reactions involving 2-Aminothiophenols

A cornerstone in benzothiazole synthesis is the cyclization of 2-aminothiophenols with various electrophilic partners. This approach is widely utilized due to the ready availability of the starting materials and the efficiency of the cyclization process. The reaction involves the nucleophilic attack of the thiol group followed by condensation with the amino group to form the thiazole ring.

Recent advancements in this area focus on the use of greener and more efficient catalytic systems. For instance, Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones provides 2-substituted benzothiazoles in good yields under oxidant- and metal-free conditions. beilstein-journals.org This method is advantageous for its mild reaction conditions and broad substrate scope, tolerating various substituents on the benzene ring such as methyl, chloro, nitro, and methoxy (B1213986) groups. beilstein-journals.org Another green approach involves the use of alkyl carbonic acid, generated in situ from CO2 and an alcohol, to catalyze the condensation and cyclization of 2-aminothiophenol (B119425) with aldehydes. mdpi.com This method is notable for its self-neutralizing acidic system, which simplifies the workup procedure. mdpi.com Furthermore, hydrosilane-promoted cyclization of 2-aminothiophenols using CO2 as a C1 source has been developed, offering a novel route to the benzothiazole core. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| 2-Aminothiophenol | β-Diketones | Brønsted acid (e.g., TsOH) | 2-Substituted benzothiazoles | Oxidant- and metal-free, mild conditions. beilstein-journals.org |

| 2-Aminothiophenol | Aldehydes | Alkyl carbonic acid (from CO2 and alcohol) | 2-Substituted benzothiazoles | Green, self-neutralizing system. mdpi.com |

| 2-Aminothiophenol | CO2 | Hydrosilane, DBU | Benzothiazoles | Utilizes CO2 as a C1 source. organic-chemistry.org |

Condensation Reactions with Carbonyl Compounds and Acids

The condensation of 2-aminothiophenol with a variety of carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives, is a widely employed and versatile method for the synthesis of 2-substituted benzothiazoles. rroij.comnih.gov The reaction typically proceeds through the formation of a Schiff base or an amide intermediate, followed by intramolecular cyclization.

A range of catalysts and reaction conditions have been developed to promote these condensation reactions, with a growing emphasis on green chemistry principles. rroij.com For example, the condensation of 2-aminothiophenol with aldehydes can be efficiently catalyzed by a mixture of H2O2/HCl in ethanol (B145695) at room temperature. rroij.com This method offers excellent yields for a variety of aldehydes bearing both electron-donating and electron-withdrawing substituents. rroij.com Ionic liquids have also emerged as effective and recyclable reaction media for the condensation of 2-aminothiophenol with aromatic aldehydes, often proceeding under solvent- and catalyst-free conditions with microwave acceleration. beilstein-journals.org Furthermore, the condensation with carboxylic acids can be achieved under solvent-free conditions using catalysts like molecular iodine or under microwave irradiation with P4S10. surrey.ac.uk

Multi-component Reaction Strategies (e.g., Biginelli Reaction)

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules, including benzothiazole derivatives, in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can generate diverse libraries of compounds.

While the classical Biginelli reaction is known for the synthesis of dihydropyrimidines, analogous MCRs have been developed for benzothiazole synthesis. For instance, a four-component reaction involving 2-aminobenzothiazole (B30445), aromatic aldehydes, acetylenedicarboxylate, and a cyclic secondary amine (piperidine or pyrrolidine) in ethanol affords functionalized 2-pyrrolidinones containing a benzothiazole unit in good yields. beilstein-journals.org Another example is the one-pot, three-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound, which can lead to the formation of pyrimido[2,1-b] surrey.ac.uknih.govbenzothiazole derivatives. researchgate.net These MCRs provide rapid access to complex heterocyclic systems incorporating the benzothiazole core. nih.govnih.gov

Specific Synthesis of 1,3-Benzothiazole-2,4-diamine and its Structural Analogues

The synthesis of this compound requires specific strategies to introduce the two amino groups at the C2 and C4 positions of the benzothiazole ring. This can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-formed benzothiazole core.

Strategies for Introducing Diamine Functionality

A common and effective strategy for the synthesis of aromatic diamines is the reduction of a corresponding dinitro or a nitro-amino compound. In the context of this compound, a plausible synthetic route involves the preparation of 2-amino-4-nitrobenzothiazole followed by the reduction of the nitro group.

The synthesis of 2-amino-4-nitrobenzothiazole can be accomplished through the cyclization of 2-nitrophenylthiourea. researchgate.net The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like Pt/TiO2 has been shown to be effective for the selective hydrogenation of nitrobenzothiazoles to aminobenzothiazoles. surrey.ac.ukacs.org This method is particularly relevant as it addresses the challenge of catalyst deactivation by sulfur-containing compounds. surrey.ac.uk The use of a strong metal-support interaction (SMSI) effect in Pt/TiO2 enhances the catalytic activity and promotes the reduction of the nitro group. surrey.ac.uk

| Precursor | Reaction | Reagents/Catalyst | Product | Key Considerations |

|---|---|---|---|---|

| 2-Amino-4-nitrobenzothiazole | Reduction of nitro group | Catalytic Hydrogenation (e.g., Pt/TiO2) | This compound | Catalyst resistance to sulfur poisoning is crucial. surrey.ac.uk |

| 4-Halo-2-aminobenzothiazole | Nucleophilic Aromatic Substitution | Amine source (e.g., ammonia, protected amine), catalyst (e.g., copper) | This compound | Requires activation of the C4 position for substitution. |

Another potential strategy involves the direct amination of a 4-halo-2-aminobenzothiazole derivative. This would require a nucleophilic aromatic substitution reaction, which can be challenging on an electron-rich benzothiazole ring. However, copper-catalyzed amination reactions have been successfully employed for the amination of bromobenzoic acids and could potentially be adapted for this purpose. organic-chemistry.org

Selective Functionalization at Benzothiazole Ring Positions

Achieving selective functionalization at specific positions of the benzothiazole ring is crucial for the synthesis of precisely substituted derivatives like this compound. The reactivity of the benzothiazole ring is influenced by the presence of the fused benzene ring and the heteroatoms in the thiazole ring.

The introduction of a nitro group at the C4 position of the 2-aminobenzothiazole scaffold is a key step in the synthesis of the target diamine. The nitration of 2-aminobenzothiazole can lead to a mixture of isomers, and controlling the regioselectivity can be challenging. However, by protecting the 2-amino group, for instance, through acylation, the nitration can be directed to the C6 position. nih.gov To achieve substitution at the C4 position, one would typically start with a pre-functionalized aniline (B41778). For example, the synthesis of 2-amino-4-substituted benzothiazoles often begins with the corresponding 3-substituted aniline. nih.gov

Once the 2-amino-4-nitrobenzothiazole is obtained, the selective reduction of the nitro group in the presence of the existing amino group is the final step. As mentioned earlier, catalytic hydrogenation is a suitable method for this transformation. surrey.ac.uk The choice of catalyst and reaction conditions is critical to ensure the complete reduction of the nitro group without affecting the 2-amino group or the benzothiazole ring.

Green Chemistry Approaches in Benzothiazole Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzothiazole derivatives. These approaches aim to provide more environmentally benign alternatives to traditional synthetic methods by focusing on aspects such as energy efficiency, the use of safer solvents and catalysts, and waste reduction.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer side products. nih.gov This technology has been successfully applied to the synthesis of various benzothiazole derivatives.

The condensation of 2-aminothiophenol with different aryl aldehydes, for instance, has been accelerated using microwave irradiation in the presence of a biocatalyst like Acacia concinna. This method is noted for being environmentally friendly, solvent-free, and requiring less reaction time to produce high yields of 2-aryl-benzothiazoles. pharmacyjournal.in Another efficient microwave-assisted method involves the synthesis of 2-cyanomethyl-1,3-benzothiazole from 2-aminothiophenol and malononitrile, achieving a 92% yield in just 10 minutes at 40°C, a significant improvement over conventional methods. mdpi.com

Researchers have also developed one-pot, three-component reactions under microwave irradiation to create complex fused heterocyclic systems. For example, phenylbenzo nih.govtandfonline.comthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives have been synthesized from 2-hydroxy-4H-benzo nih.govtandfonline.comthiazolo[3,2-a]pyrimidin-4-one, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. This rapid, solvent-free, and catalyst-free reaction avoids the need for chromatographic purification and provides good yields. researchgate.net These examples highlight the efficiency and environmental benefits of using microwave technology in the synthesis of benzothiazole-based compounds. nih.govscielo.br

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Derivative | Method | Reaction Time | Yield | Reference |

| 2-Aryl-benzothiazoles | Microwave, Acacia concinna catalyst, solvent-free | Short | High | pharmacyjournal.in |

| 2-Cyanomethyl-1,3-benzothiazole | Microwave, acetic acid catalyst, ethanol | 10 min | 92% | mdpi.com |

| Fused Pyrano[2,3-d]pyrimidinones | Microwave, catalyst-free, solvent-free | Short | Good | researchgate.net |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Microwave, DMF catalyst | 3-4 min | - | nih.govjyoungpharm.org |

Visible Light-Mediated and Photocatalytic Methods

Visible light photoredox catalysis is a rapidly growing field in organic synthesis that utilizes light energy to drive chemical reactions, often under mild, room-temperature conditions. researchgate.netchemrxiv.org This approach offers a sustainable alternative to traditional methods that may require high temperatures or toxic reagents. chemrxiv.org

The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes can be achieved using visible light without a metal catalyst or additional oxidant. researchgate.net In one method, fluorescein (B123965) acts as a photocatalyst under a molecular oxygen atmosphere with blue LED light. researchgate.net Another innovative approach combines enzymatic catalysis with visible-light photoredox catalysis, achieving up to 99% yield in just 10 minutes. The proposed mechanism involves the initial formation of an imine, which then undergoes intramolecular cyclization. chemrxiv.orgresearchgate.net

Various photocatalysts have been employed to facilitate these transformations. Graphitic carbon nitride (g-C3N4) has been used as an effective, recyclable photocatalyst for the synthesis of 2-arylbenzothiazoles, yielding excellent results (89–97%) in very short reaction times (5–15 minutes). researchgate.net Riboflavin, an inexpensive and natural reagent, has also been used as a photosensitizer for the cyclization of thiobenzanilides to form benzothiazoles in good to excellent yields. nih.gov These methods highlight the potential of visible light catalysis to create benzothiazole derivatives efficiently and sustainably. organic-chemistry.org

Catalyst-Free and Solvent-Free Reaction Conditions

Eliminating catalysts and solvents from chemical reactions is a primary goal of green chemistry, as it simplifies reaction procedures, reduces waste, and lowers costs. Several catalyst-free and solvent-free methods have been developed for the synthesis of benzothiazole derivatives.

A straightforward and efficient method involves the reaction of 2-aminothiophenol with various aromatic benzoyl chlorides under solvent-free conditions at room temperature. researchgate.netresearchgate.net This protocol is notable for its very short reaction times (as low as 3 minutes) and excellent yields. researchgate.netresearchgate.netscribd.com The reaction proceeds smoothly with benzoyl chlorides bearing substituents at ortho, meta, and para positions, demonstrating its broad applicability. researchgate.net

Another green approach utilizes molecular iodine in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives. This method produces excellent yields in just 10 minutes and is significantly more cost-effective than other catalyzed syntheses. pharmacyjournal.innih.gov The use of iodine is advantageous due to its low cost, non-selectivity, and the mild, solvent-free conditions required. pharmacyjournal.in These methodologies demonstrate that the synthesis of benzothiazoles can be achieved in a highly efficient and environmentally friendly manner by avoiding the need for solvents and external catalysts. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activities. By introducing various functional groups and heterocyclic systems, chemists can create a diverse library of compounds for further investigation.

Formation of Amide and Imine Derivatives

The formation of amide and imine (Schiff base) linkages are common and effective strategies for elaborating the benzothiazole core. The amino groups on the this compound ring are suitable nucleophiles for reaction with various electrophiles.

Amide derivatives can be synthesized through a nucleophilic acyl substitution reaction. For example, a series of benzothiazole amide derivatives were prepared by reacting 2-aminobenzothiazole with various cinnamic acid compounds. nih.gov This reaction typically involves converting the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine in the presence of a base to form the amide bond. nih.gov

Imine derivatives, also known as Schiff bases, are formed by the condensation reaction between a primary amine and a carbonyl group (from an aldehyde or ketone). ijcce.ac.ir These reactions are fundamental in medicinal chemistry for creating diverse molecular structures. The synthesis of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives, for instance, has been accomplished via procedures based on the Ullman reaction, linking the benzothiazole amine to an acridinone (B8587238) structure. nih.gov

Introduction of Heterocyclic Moieties (e.g., Triazoles, Thiadiazoles, Imidazoles)

Incorporating additional heterocyclic rings onto the benzothiazole framework is a widely used strategy to enhance molecular complexity and explore new chemical space. nih.gov Triazoles, thiadiazoles, and imidazoles are popular choices due to their prevalence in biologically active molecules.

Triazoles: 1,2,3-Triazole rings are often introduced using the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry." nih.gov A new series of 1,2,3-triazole derivatives of benzothiazole were synthesized via the reaction of S-propargyl mercaptobenzothiazole with an α-halo ester/amide in the presence of sodium azide, yielding products in moderate to good yields (47–75%). nih.govnih.govresearchgate.net Similarly, 1,2,4-triazole (B32235) fused benzothiazoles have been synthesized by reacting 4-bromo-6-ethoxy-2-hydrazino-benzothiazole with reagents like formic acid or carbon disulfide. tsijournals.comresearchgate.net

Thiadiazoles: Benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and evaluated for various biological activities. tandfonline.comtandfonline.com The synthesis often involves a multi-step process where a substituted 1,3,4-thiadiazole-2-thiol (B7761032) is reacted with a 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide intermediate. This reaction is typically carried out in water at elevated temperatures to produce the final hybrid molecule with good yields. tandfonline.comresearchgate.net

Imidazoles: The imidazole (B134444) ring can be incorporated in several ways. For instance, indole (B1671886) derivatives bearing an imidazole moiety at the C-3 position have been synthesized in a one-pot reaction using gramine (B1672134) as a substrate. nih.gov Fused imidazo[2,1-b] nih.govresearchgate.nettandfonline.comthiadiazole scaffolds have also been linked to benzothiazole. nih.gov Another approach involves reacting 2-amino substituted benzothiazoles with ethyl 2-chloro-2-oxoacetate to afford substituted 2-ethoxycarbonyl-imidazo benzothiazole derivatives. derpharmachemica.com The synthesis of new benzimidazole, benzothiazole, and imidazole derivatives has also been achieved by reacting electron-rich olefins with appropriate reagents. nih.gov

Table 2: Examples of Heterocyclic Derivatization of Benzothiazoles

| Introduced Heterocycle | Synthetic Method | Starting Benzothiazole Derivative | Reagents | Reference |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | S-propargyl mercaptobenzothiazole | α-halo ester/amide, NaN₃ | nih.govresearchgate.net |

| 1,2,4-Triazole | Cyclization | 4-bromo-6-ethoxy-2-hydrazino-benzothiazole | Formic acid or CS₂ | tsijournals.com |

| 1,3,4-Thiadiazole | Substitution | 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide | Substituted 1,3,4-thiadiazole-2-thiol | tandfonline.com |

| Imidazole | Substitution | 2-amino substituted benzothiazole | Ethyl 2-chloro-2-oxoacetate | derpharmachemica.com |

Metal Complexation Methodologies with Benzothiazole-Derived Ligands

The field of coordination chemistry has seen significant exploration of benzothiazole derivatives as versatile ligands due to the presence of electron-rich nitrogen and sulfur heteroatoms. nih.gov These atoms serve as excellent coordination sites, enabling the formation of stable complexes with a wide array of transition metals. Derivatives of 1,3-benzothiazole, particularly those functionalized with amino groups, can act as monodentate, bidentate, or polydentate ligands, binding to metal centers to create compounds with diverse structural geometries and properties. mdpi.comunizin.org

A predominant strategy for enhancing the coordinating ability of aminobenzothiazoles involves their conversion into Schiff bases. ijrar.org This is typically achieved through a condensation reaction between the amino group of the benzothiazole derivative and an aromatic aldehyde or ketone. uobaghdad.edu.iq The resulting Schiff base ligands possess an azomethine group (-C=N-), which provides an additional coordination site, often leading to the formation of highly stable chelate rings with the metal ion. ijrar.org These ligands can be bi-, tri-, or tetradentate, depending on the structure of the parent aldehyde or ketone. ijrar.org

The synthesis of metal complexes using these benzothiazole-derived ligands generally involves the reaction of the ligand with a metal salt, such as a chloride or nitrate, in a suitable solvent like ethanol, methanol, or DMF. researchgate.netnih.gov The reaction is often carried out under reflux, and the stoichiometry between the metal and the ligand is carefully controlled, with common molar ratios being 1:1 or 1:2 (Metal:Ligand). uobaghdad.edu.iqnih.govqu.edu.iq The resulting metal complexes are typically solid materials that can be isolated by filtration.

Characterization of the newly synthesized complexes is crucial to confirm the coordination of the ligand to the metal ion and to determine the geometry of the complex. Several spectroscopic and analytical techniques are employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a key technique for confirming coordination. A significant indicator is the shift of the azomethine (C=N) stretching vibration band to a lower frequency in the spectrum of the complex compared to that of the free ligand. uobaghdad.edu.iqnih.gov This shift provides strong evidence that the nitrogen atom of the azomethine group is involved in the coordination with the metal ion. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to compare the chemical shifts of the ligand before and after complexation. Changes in the positions of proton and carbon signals can help identify the specific atoms involved in the binding. ijrar.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes often show new absorption bands or shifts in existing bands compared to the free ligand, which can be attributed to d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. nih.gov

Research has demonstrated the successful complexation of various benzothiazole derivatives with a range of transition metal ions, including but not limited to Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), and Cd(II). researchgate.netnih.govresearchgate.net The resulting complexes exhibit different coordination geometries, such as octahedral, tetrahedral, or square planar, depending on the nature of the metal ion and the ligand. ijrar.orgresearchgate.netnih.gov

The table below summarizes findings from various studies on the metal complexation of benzothiazole-derived ligands.

| Benzothiazole Ligand Type | Metal Ion(s) | Molar Ratio (M:L) | Proposed Geometry | Key Spectroscopic Evidence of Coordination | Reference |

|---|---|---|---|---|---|

| Schiff base from 6-ethoxy-1,3-benzothiazole-2-amine and 3-methoxy-2-hydroxybenzaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | Octahedral | Shift in IR bands; changes in ¹H and ¹³C NMR signals. | nih.gov |

| Schiff base from 2-aminobenzothiazole and aromatic aldehydes | Al(III), Ni(II), K(I) | 1:1 | Not specified | Azomethine band (1633-1623 cm⁻¹) shifted to lower frequency in IR spectrum. | uobaghdad.edu.iq |

| Benzothiazole aniline (BTA) conjugated with a salen-type Schiff base | Mn(II), Fe(II), Co(II), Zn(II) | Not specified | Not specified | Downshift in C=N stretching vibration (to 1600–1617 cm⁻¹) in IR spectrum. | nih.gov |

| Ligand from 2-mercaptobenzothiazole, 1,2-phenylenediamine, and diacetyl monoxime | Cu(II), Cd(II), Hg(II) | 1:1 | Not specified | Appearance of new bands in IR spectrum attributed to M-N bonds. | qu.edu.iq |

| (2-(4-(Benzothiazole)phenyl)carbamoylmethyl)iminodiacetic acid (ZL-5) | Co(II), Cu(II) | Not specified | Tetradentate coordination | Determined by ¹H NMR and X-ray crystallography. | elsevierpure.com |

Based on a comprehensive search for scientific literature, detailed computational and quantum mechanical investigations specifically for the compound This compound are not available in the public domain. While extensive research exists for the broader benzothiazole family and its various derivatives, studies focusing on the precise computational chemistry aspects—including Density Functional Theory (DFT) calculations for structural elucidation and the analysis of electronic structure and reactivity descriptors for the 2,4-diamine substituted variant—could not be located.

The provided outline requires specific data points such as optimized geometrical parameters, vibrational spectra, Frontier Molecular Orbital (HOMO-LUMO) analysis, charge distribution diagrams (MESP, DOS), and reactivity descriptors like molecular hardness, chemical potential, and electrophilicity index. This level of detailed information is generated through specific computational studies.

Numerous articles discuss the computational analysis of other benzothiazole derivatives, such as 2-aminobenzothiazole or 2-methylbenzothiazole. However, the specific electronic and structural effects of having two amine groups at the 2 and 4 positions of the benzothiazole ring system have not been reported in the available literature. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided for "this compound."

Computational Chemistry and Quantum Mechanical Investigations of 1,3 Benzothiazole 2,4 Diamine

Conformational and Thermodynamic Property Studies

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the conformational and thermodynamic features of benzothiazole (B30560) derivatives. These investigations provide insights into the molecule's three-dimensional structure, stability, and reactivity.

A common approach involves performing a molecular geometry scan by systematically varying dihedral angles to identify stable conformers. For instance, in a study of 2-aminobenzothiazole (B30445) derivatives, a scan of the dihedral angle between the benzothiazole and an attached phenyl ring revealed two energetically favorable conformers. These studies often employ computational software like Gaussian, utilizing methods such as B3LYP with a suitable basis set to calculate the physical characteristics, chemical reactivity, and thermodynamic properties.

The phenomenon of tautomerism, particularly the amine-imine equilibrium, is a key aspect of the chemistry of 2-aminobenzothiazole derivatives. Computational and experimental methods are employed to determine the relative stability of these tautomeric forms.

DFT calculations can predict the optimized structural parameters and vibrational wavenumbers for both the amino and imino tautomers. researchgate.net By comparing these calculated spectra with experimental data, such as Raman spectra, researchers can deduce the predominant tautomeric form in a given environment. researchgate.net For 2-aminothiazole (B372263) in a saturated solution, the amino tautomer has been identified as the main configuration. researchgate.net

The relative energies of the tautomers can be influenced by the surrounding medium. For example, in the gas phase, the enol form of a Breslow intermediate derived from an imidazolidin-2-ylidene was found to be energetically preferred over the keto form. whiterose.ac.uk However, the energetic ordering can be reversed in a solvent like methanol. whiterose.ac.uk Spectroscopic techniques, such as UV-VIS spectroscopy, can help define the position of the tautomeric equilibrium. rsc.org Factors like medium polarity, the electron-withdrawing power of substituents, and the acidity of the exocyclic N-H bond are crucial in determining the tautomeric properties. rsc.org

Table 1: Factors Influencing Tautomeric Equilibrium

| Factor | Influence on Tautomeric Equilibrium |

|---|---|

| Medium Polarity | Can shift the equilibrium towards the more polar tautomer. rsc.org |

| Electron-Withdrawing Groups | Can favor one tautomeric form over another by altering electron distribution. rsc.org |

| Acidity of Exocyclic N-H Bond | Affects the ease of proton transfer, a key step in tautomerization. rsc.org |

| Ring Aromaticity | The stability of the heterocyclic ring can influence the preference for a particular tautomer. rsc.org |

The thermodynamic and kinetic stability of benzothiazole derivatives are often assessed by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter; a smaller gap generally indicates lower kinetic stability and higher reactivity, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

In a series of studied benzothiazole derivatives, the ΔE values ranged from 4.46 to 4.73 eV. mdpi.com The presence of strongly electron-withdrawing substituents, such as trifluoromethyl (-CF3) groups, was found to decrease the HOMO-LUMO energy gap, thereby increasing the reactivity of the compound. mdpi.com Conversely, compounds with a larger energy gap are considered more stable. mdpi.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including:

Electron Affinity (A)

Ionization Potential (I)

Chemical Softness (σ)

Chemical Hardness (η)

Electronic Chemical Potential (μ)

Electrophilicity Index (ω)

These descriptors provide further insights into the molecule's stability and reactivity. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a 1,3-benzothiazole-2,4-diamine derivative, and a biological target, typically a protein or enzyme. These methods are crucial in structure-based drug design for understanding binding mechanisms and predicting binding affinities.

Molecular docking studies are frequently employed to predict the binding mode and affinity of a small molecule within the active site of a target protein. nih.gov The binding affinity is often expressed as a docking score, with more negative values typically indicating a more favorable interaction. researchgate.net

For instance, in a study of benzothiazole derivatives targeting VEGFR-2 and BRAF kinases, molecular docking was used to determine the molecular interactions between the most active compounds and the target enzymes. nih.gov The binding scores of the investigated compounds were compared to those of reference inhibitors to assess their potential efficacy. nih.gov

To validate the docking methodology, the root-mean-square deviation (RMSD) between the docked pose of a co-crystallized ligand and its experimentally determined structure is often calculated. An RMSD value of less than 1.5 Å is generally considered a successful validation. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by providing insights into the dynamic behavior of the complex over time. core.ac.uk These simulations can help to explain the binding site and the time-dependent dynamics of interacting amino acid residues, extending the information obtained from static docking studies. core.ac.uk

Table 2: Key Concepts in Ligand-Protein Binding Affinity Prediction

| Concept | Description |

|---|---|

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. |

| Binding Affinity | The strength of the binding interaction between a single biomolecule (e.g., a protein) and its ligand/binding partner (e.g., a drug). |

| Docking Score | A numerical value calculated by a docking program to estimate the binding affinity of a ligand to a receptor. |

| Molecular Dynamics (MD) Simulation | A computer simulation method for analyzing the physical movements of atoms and molecules. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms (usually the backbone atoms) of superimposed proteins. |

A critical outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues within the protein's active site that are involved in key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in the context of VEGFR-2 and BRAF kinase inhibition, a planar heteroaromatic core in the ligand was found to establish hydrogen bonds with hinge region residues such as Cys919 (VEGFR-2) and Cys532 (BRAF). nih.gov

In another study targeting the enzyme Enoyl-acyl-carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis, molecular docking helped to reveal the mode of action of benzothiazole derivatives through their interactions with the active site. core.ac.uk Similarly, in the design of p56lck inhibitors for cancer treatment, docking studies provided information on binding patterns at the hinge region, allosteric site, and activation loop. biointerfaceresearch.com

The identification of these key interactions is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

Structure Activity Relationship Sar Elucidation and Ligand Design Principles for 1,3 Benzothiazole 2,4 Diamine Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. nih.govbenthamscience.com A systematic evaluation of these effects is crucial for understanding the SAR and for guiding the design of new compounds with enhanced potency. benthamscience.com The active sites for substitution on the benzothiazole molecule are typically positions 2, 4, 5, 6, and 7. pharmacyjournal.in

Positional Impact of Functional Groups on the Benzothiazole Scaffold

The location of functional groups on the benzothiazole ring plays a pivotal role in determining the molecule's interaction with its biological target and, consequently, its activity.

Position 2: This position is frequently modified in benzothiazole derivatives. The introduction of groups like thiol, amino, pyrazoline moieties, and substituted phenyl groups can significantly enhance anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in For instance, in a series of Hsp90 C-terminal-domain inhibitors, various amines were introduced at the 2-position to explore SAR. mdpi.com

Position 6: Substitutions at the C-6 position have been shown to be critical for a variety of biological activities. benthamscience.com The presence of a nitro or cyano group at this position can increase antiproliferative activity. nih.gov Furthermore, substituting the C-6 position with an ammonium (B1175870) group, replacing a cationic amidine fragment, has led to increased antitumor activity against different tumor cell lines. nih.gov A study on novel benzothiazole derivatives also noted a significant increase in bioactivity when a chlorine atom was placed at the 6th position. frontiersin.org

The following table summarizes the observed impact of substituents at various positions on the benzothiazole scaffold based on reported research findings.

| Position on Scaffold | Substituent/Functional Group | Observed Impact on Biological Activity | Reference Compound Example |

| 2 | Aromatic amines | Introduction of various amines used to probe SAR for Hsp90 CTD inhibitors. mdpi.com | Compounds 8k-n |

| 5 | Halogens (-F, -Cl) | Increases the potency of the compound. pharmacyjournal.in | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide 4b |

| 6 | Halogens, -OH, -OCH3, -CH3 | Boosts the compound's potency. pharmacyjournal.in | N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide 4g |

| 6 | Nitro (-NO2), Cyano (-CN) | Increases antiproliferative activity. nih.gov | N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6c |

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), profoundly affect the molecular properties and biological activity of benzothiazole derivatives. nih.gov

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro groups (-NO2), cyano groups (-CN), and halogens (-F, -Cl, -Br), often leads to an enhancement of biological activity. nih.govmdpi.com For example, in a study of antiproliferative benzothiazole derivatives, the introduction of EWGs like halogens, nitro, trifluoromethyl, and acetylamino groups improved the activity compared to the lead compound. mdpi.com This effect was observed for substitutions at both the meta and para positions of a phenyl ring attached to the core. mdpi.com Specifically, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring was found to increase antiproliferative effects. nih.gov The substitution of an electron-withdrawing -NO2 group can lower the HOMO and LUMO energy levels, resulting in a reduced energy gap which can be beneficial for tuning the electronic properties of the molecule. nih.gov

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can sometimes decrease biological activity. In one study, the presence of an electron-donating methoxy group, whether in the para or meta position, decreased the antiproliferative activity of the parent compound. mdpi.com However, this is not a universal rule, as other studies have shown that groups like -OH, -OCH3, and -CH3 at the sixth position can boost a compound's potency. pharmacyjournal.in

The table below details the influence of different electronic groups on the activity of benzothiazole derivatives.

| Electronic Group Type | Specific Substituent | General Effect on Biological Activity |

| Electron-Withdrawing | Halogens (-F, -Cl), Nitro (-NO2), Trifluoromethyl (-CF3) | Often improves antiproliferative activity. mdpi.com |

| Electron-Withdrawing | Nitro (-NO2) | Can enhance nonlinear optical (NLO) responses. acs.org |

| Electron-Donating | Methoxy (-OCH3) | Has been observed to decrease antiproliferative activity in some series. mdpi.com |

Pharmacophore Model Development for Targeted Interactions

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. thaiscience.inforesearchgate.net This approach is particularly valuable when the 3D structure of the target is unknown. researchgate.net For benzothiazole derivatives, pharmacophore models have been successfully developed to understand the key structural requirements for various biological activities, such as p56lck inhibition. thaiscience.info

A typical pharmacophore model for benzothiazole derivatives identifies several key features:

Hydrogen Bond Acceptors (A): Atoms or groups that can accept a hydrogen bond from the target receptor.

Hydrogen Bond Donors (D): Atoms or groups that can donate a hydrogen bond to the target receptor.

Hydrophobic Sites (H): Non-polar regions of the molecule that can interact with hydrophobic pockets in the receptor.

Aromatic Rings (R): Planar, cyclic conjugated systems that can engage in π-π stacking or other aromatic interactions.

One study aimed at identifying p56lck inhibitors developed a six-point pharmacophore hypothesis, AADHRR.15, which included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.net This model proved to be a reliable tool for predicting the activity of new compounds. researchgate.net

| Pharmacophore Feature | Description | Role in Ligand-Target Interaction |

| Hydrogen Bond Acceptor (A) | An atom (typically N or O) with a lone pair of electrons. | Forms hydrogen bonds with donor groups on the receptor, crucial for binding affinity and specificity. researchgate.net |

| Hydrogen Bond Donor (D) | An atom (typically N or O) bonded to a hydrogen atom. | Forms hydrogen bonds with acceptor groups on the receptor. researchgate.net |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | Participates in π-π stacking and hydrophobic interactions with aromatic residues in the binding site. researchgate.net |

| Hydrophobic Site (H) | A non-polar group (e.g., alkyl chain). | Interacts with non-polar pockets of the receptor, contributing to binding affinity. researchgate.net |

Rational Design Strategies for Novel Benzothiazole Analogues

Rational design strategies leverage the understanding of SAR and pharmacophore models to create novel analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

One common strategy is bioisosterism , which involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological activity. researchgate.net This approach has been used to develop new series of benzothiazoles as tubulin polymerization inhibitors. researchgate.net

Another powerful technique is scaffold hopping , where the core structure (scaffold) of a known active compound is replaced with a different, structurally distinct scaffold while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties. This strategy was successfully applied in the design of novel benzothiazole-based BCL-2 inhibitors. bue.edu.eg

Molecular hybridization is another effective strategy, which involves combining two or more pharmacophores from different biologically active compounds into a new hybrid molecule. nih.gov This can result in enhanced biological effects or novel mechanisms of action. nih.gov For instance, benzothiazole-thiazole hybrids have been designed as potent p56lck inhibitors for cancer treatment. biointerfaceresearch.com

By analyzing the binding modes of existing inhibitors through molecular docking, researchers can identify key interactions with the target protein. biointerfaceresearch.comnih.gov This information is then used to design new molecules that optimize these interactions. For example, the cocrystal structure of a benzothiazole derivative with CDK5 revealed an unusual water-mediated interaction with the hinge region, providing a new avenue for designing more potent inhibitors. researchgate.net These computational approaches, combined with synthetic chemistry, facilitate the development of next-generation 1,3-benzothiazole-2,4-diamine derivatives for various therapeutic applications. researchgate.netresearchgate.net

Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment in 1,3 Benzothiazole 2,4 Diamine Research

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in the initial characterization of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic and vibrational states of the molecule, as well as the connectivity of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the determination of the molecular structure.

In the ¹H NMR spectrum of a related compound, 2-amino-4-methylbenzothiazole (B75042), the aromatic protons typically appear in the downfield region, while protons of the amino and methyl groups are found at lower chemical shifts. nih.gov The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents on the benzothiazole (B30560) ring.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the benzothiazole ring system and any substituents can be assigned based on their chemical shifts and coupling patterns. For 2-amino-4-methylbenzothiazole, the gauge-independent atomic orbital (GIAO) method has been used to calculate the nuclear magnetic resonance chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzothiazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 155 |

| NH₂ | 5.0 - 7.0 | - |

| CH₃ (if present) | 2.0 - 2.5 | 15 - 25 |

| C=N | - | ~165 |

| C-S | - | ~130 |

| C-NH₂ | - | ~150 |

Note: The data presented are typical ranges for benzothiazole derivatives and are for illustrative purposes. Specific values for 1,3-Benzothiazole-2,4-diamine may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. fiveable.me IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. fiveable.me

For benzothiazole derivatives, characteristic IR absorption bands are expected for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the thiazole (B1198619) ring (around 1600-1650 cm⁻¹), and C=C stretching of the benzene (B151609) ring (around 1450-1600 cm⁻¹). researchgate.net The C-S stretching vibration is typically weaker and appears in the fingerprint region.

The FT-IR and FT-Raman spectra of 2-amino-4-methylbenzothiazole have been recorded and analyzed, with assignments of the vibrational spectra supported by ab initio and density functional theory (DFT) calculations. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Benzothiazole Derivatives

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N Stretch (Thiazole) | 1600 - 1650 | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Note: These are general ranges and the exact frequencies for this compound may differ.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺.

For benzothiazole derivatives, ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

Benzothiazole derivatives typically exhibit absorption bands in the UV region due to π-π* and n-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the benzothiazole ring. For instance, the UV-visible spectrum of 2-amino-4-methylbenzothiazole has been recorded and analyzed using time-dependent DFT (TD-DFT) to understand its electronic properties. nih.gov

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive determination of the three-dimensional molecular structure in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise three-dimensional arrangement of atoms within the this compound molecule is fundamental to understanding its chemical reactivity and biological interactions. The definitive method for obtaining this information is single-crystal X-ray diffraction. This technique involves irradiating a crystalline sample of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise calculation of atomic positions.

From these positions, critical geometric parameters such as bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the angle between the planes defined by two sets of three connected atoms) can be determined with high accuracy. researchgate.net

The following table presents a selection of bond lengths and angles from a related benzothiazole derivative, illustrating the type of data obtained from crystallographic studies.

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| S2-C7 | 1.734 | C7-S2-C8 | 102.27 |

| O2-C10 | 1.404 | N3-C13-C14 | 121.3 |

| N2-C10 | 1.491 | N2-C10-C12 | 99.30 |

Data derived from a substituted 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative. researchgate.net

Electrochemical Characterization Methods

Electrochemical methods are powerful tools for investigating the redox properties of molecules like this compound. These techniques probe the transfer of electrons to or from the compound, providing insights into its potential role in redox-sensitive biological processes or its suitability for applications in materials science. nih.govmdpi.com By studying how the molecule behaves under an applied potential, researchers can determine its oxidation and reduction potentials, the stability of the resulting species, and the kinetics of the electron transfer processes. researchgate.net These methods are highly sensitive and can be used to study reaction mechanisms and interactions with other molecules, such as DNA. nih.gov

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of chemical species. mdpi.com In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

The voltammogram provides key information:

Peak Potentials (Epa and Epc): The anodic peak potential (Epa) and cathodic peak potential (Epc) correspond to the potentials at which the rates of oxidation and reduction are at their maximum, respectively. These values are indicative of the ease with which the molecule loses or gains electrons. mdpi.com

Redox Potential (E°'): For a reversible reaction, the formal redox potential can be estimated as the midpoint between the anodic and cathodic peak potentials. This value is a fundamental thermodynamic property of the redox couple. researchgate.net

Reversibility: The separation between the peak potentials (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) provide information about the electrochemical reversibility of the reaction. A reversible one-electron process typically has a ΔEp of about 59 mV at room temperature. Larger separations often indicate slower electron transfer kinetics or coupled chemical reactions. researchgate.net

Studies on various benzothiazole and related heterocyclic derivatives have demonstrated the utility of CV in characterizing their electronic properties. For example, the oxidation signals of benzothiazole dyes have been used to monitor biological processes. nih.gov The technique can reveal how substituents on the benzothiazole core influence the redox potentials. The presence of electron-donating groups, such as the amino groups in this compound, is expected to lower the oxidation potential, making the compound easier to oxidize.

The following table shows representative redox potential data for a related heterocyclic compound, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), illustrating how peak potentials can vary with pH.

| pH | Anodic Peak Potential (Epa vs. Ag/AgCl) (V) | Cathodic Peak Potential (Epc vs. Ag/AgCl) (V) |

|---|---|---|

| 3.0 | 0.38 | 0.20 |

| 5.0 | 0.26 | 0.14 |

| 7.0 | 0.13 | 0.05 |

| 9.0 | 0.13 | -0.02 |

Data derived from the electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole. nih.gov

Rotating Disk Electrode Techniques

While cyclic voltammetry is excellent for determining thermodynamic redox potentials, it is less suited for precise kinetic studies due to the complex interplay of diffusion and electron transfer. Rotating Disk Electrode (RDE) techniques provide a more controlled hydrodynamic environment to investigate the kinetics of electrochemical reactions. pineresearch.compineresearch.com

In an RDE experiment, the working electrode is a small disk embedded in a larger insulating rod, which is rotated at a constant and precisely controlled angular velocity. This rotation creates a well-defined and predictable flow of the solution towards the electrode surface. pineresearch.comwordpress.com The key advantage is that the rate of mass transport of the reactant to the electrode surface can be controlled by adjusting the rotation rate. pineresearch.com

The current measured at an RDE under mass-transport control is described by the Levich equation, which shows that the limiting current (iL) is directly proportional to the square root of the rotation rate (ω¹/²). pineresearch.com By analyzing the current as a function of both potential and rotation rate, one can decouple mass-transport effects from the intrinsic kinetics of the electron transfer reaction at the electrode surface. wordpress.com

A "Levich study" involves recording voltammograms at various rotation rates. A plot of the limiting current versus the square root of the rotation rate should be linear and pass through the origin for a simple, fast electrochemical reaction. pineresearch.com For reactions with slower kinetics, a Koutecky-Levich analysis is employed. This involves plotting the reciprocal of the measured current (1/i) against the reciprocal of the square root of the rotation rate (1/ω¹/²). The intercept of this plot provides the kinetic current (ik), which is a direct measure of the reaction rate constant, free from mass-transport limitations. pineresearch.com

Therefore, RDE techniques are used to:

Determine heterogeneous electron transfer rate constants (k⁰). pineresearch.com

Elucidate reaction mechanisms, such as distinguishing between different pathways for multi-step reactions. wordpress.com

Study the kinetics of reactions that are coupled to the initial electron transfer, such as subsequent chemical reactions of the oxidized or reduced species. researchgate.net

By complementing CV data with RDE studies, a comprehensive understanding of the electrochemical behavior of this compound can be achieved, encompassing both the thermodynamics and kinetics of its redox processes.

常见问题

Q. What are the standard synthetic routes for 1,3-benzothiazole-2,4-diamine derivatives, and how are reaction conditions optimized?

The synthesis of this compound derivatives typically involves cyclization reactions. For example, 2-amino-5-methyl-1,3,4-thiadiazole reacts with chloroacetyl chloride in a suitable solvent (e.g., ethanol or methanol), followed by cyclization with thiourea under reflux conditions . Optimization includes:

- Solvent choice : Methanol or ethanol for better solubility and reflux efficiency.

- Catalysts : Glacial acetic acid (5 drops) to facilitate Schiff base formation in condensation steps .

- Temperature : Reflux (~60–80°C) for 4–6 hours to ensure complete cyclization .

- Purification : Recrystallization from ethanol or column chromatography for higher purity.

Q. How are this compound derivatives characterized to confirm structural integrity?

Characterization relies on multi-spectral and analytical techniques:

Q. What are the stability considerations for handling this compound in laboratory settings?

- Storage : Anhydrous conditions at –20°C to prevent degradation; short-term storage at –4°C is acceptable .

- Moisture sensitivity : Use desiccants and inert atmospheres (N₂/Ar) during synthesis .

- Light sensitivity : Store in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can reaction yields be improved for this compound derivatives in large-scale syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield via uniform heating .

- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts for regioselective cyclization .

- Solvent-free conditions : Minimize side reactions and simplify purification .

Q. What methodologies are used to analyze biological activity, and how are contradictory data resolved?

- In vitro assays :

- Data contradictions : Address via:

Q. How do substituents on the benzothiazole core influence pharmacological properties?

- Electron-donating groups (e.g., –OCH₃) : Enhance solubility but may reduce membrane permeability .

- Halogen substituents (e.g., –Cl, –F) : Improve metabolic stability and binding affinity via hydrophobic interactions .

- Bulkier groups (e.g., –CF₃) : May sterically hinder target binding but increase selectivity .

Q. What advanced analytical techniques resolve impurities in complex reaction mixtures?

Q. How can computational methods guide the design of novel this compound analogs?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Molecular docking : Simulate binding modes with targets (e.g., EGFR kinase) to prioritize synthesis .

- QSAR models : Corrogate substituent effects with bioactivity data for lead optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。